molecular formula C29H31N3O2S2 B11971107 3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one

3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11971107
M. Wt: 517.7 g/mol
InChI Key: GKLZLEJUWXAYIC-ONUIUJJFSA-N
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Description

3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Introduction of the phenyl groups: The phenyl groups are introduced through a Friedel-Crafts acylation reaction.

    Formation of the thiazolidinone ring: This involves the reaction of a thiourea derivative with a haloketone.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles like amines or thiols can replace the leaving groups.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one can be compared with similar compounds such as:

    Febuxostat: A xanthine oxidase inhibitor used to treat gout. It has a similar thiazole ring structure but different substituents.

    Pimavanserin: An antipsychotic drug with a similar pyrazole ring structure but different functional groups.

    Cycloalkanes: Compounds with a cyclohexyl ring structure but lacking the additional functional groups present in the target compound.

The uniqueness of this compound lies in its combination of multiple functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C29H31N3O2S2

Molecular Weight

517.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N3O2S2/c1-20(2)19-34-25-15-13-21(14-16-25)27-22(18-31(30-27)23-9-5-3-6-10-23)17-26-28(33)32(29(35)36-26)24-11-7-4-8-12-24/h3,5-6,9-10,13-18,20,24H,4,7-8,11-12,19H2,1-2H3/b26-17-

InChI Key

GKLZLEJUWXAYIC-ONUIUJJFSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

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